4-(Butyl(phenyl)amino)benzaldehyde

Lipophilicity Drug Design Material Science

Researchers optimizing D-π-A chromophores often struggle with balancing lipophilicity: dimethylamino analogs (logP ~1.8) are too polar for non-polar environments, while diphenylamino variants (logP ~5.0) cause solubility issues. 4-(Butyl(phenyl)amino)benzaldehyde (CAS 502990-49-0) provides a calibrated logP of ~4.3. - Enables straightforward condensation into merocyanine, squaraine, or styryl dye scaffolds for lipid bilayer partitioning. - Alkyl chain disorder from the butyl group suppresses crystallization in solution-processed OLED/OPV hole-transport materials. - Single aldehyde handle allows rapid library diversification via reductive amination or hydrazone formation for CNS drug space exploration.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 502990-49-0
Cat. No. B1374186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butyl(phenyl)amino)benzaldehyde
CAS502990-49-0
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C17H19NO/c1-2-3-13-18(16-7-5-4-6-8-16)17-11-9-15(14-19)10-12-17/h4-12,14H,2-3,13H2,1H3
InChIKeyNVVRTFDEHSLQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butyl(phenyl)amino)benzaldehyde (CAS 502990-49-0): Procurement-Grade Overview for Scientific and Industrial Users


4-(Butyl(phenyl)amino)benzaldehyde (CAS 502990-49-0), systematically named 4-(N-butylanilino)benzaldehyde , is a tertiary aryl-amino benzaldehyde featuring a butyl(phenyl)amino donor group para to the formyl acceptor, forming a classic donor-π-acceptor (D-π-A) push-pull chromophore . It is supplied as a research chemical at purities of 95% to 98% and is recognized primarily as a versatile building block in medicinal, dye, and materials chemistry .

Workflow D-π-A push-pull chromophore building block via aldehyde condensation
Selection Defined purity grades from multiple independent suppliers
Use Context Dye, OLED, and medicinal chemistry intermediate synthesis

Why Generic Substitution Fails for 4-(Butyl(phenyl)amino)benzaldehyde: The Critical Role of Precise Lipophilicity Control


Direct substitution among 4-amino-benzaldehyde derivatives is unreliable because alteration of the amine substituent dramatically shifts the molecule's lipophilicity (logP), donor strength, and steric profile, which in turn govern reaction selectivity, solubility, and the photophysical properties of downstream products . The butyl(phenyl)amino motif provides a calibrated logP of ~4.3 that cannot be replicated by common alternatives like the dimethylamino (logP ~1.8) or diphenylamino (logP ~5.0) variants, making the compound the intended intermediate when a balance between hydrophobic character and synthetic accessibility is required .

Target Motif
Common Substitute
Risk Summary
Butyl(phenyl)amino
Dimethylamino analog
Increased polarity alters organic-phase partitioning and photophysical output
Butyl(phenyl)amino
Diphenylamino analog
Excessive hydrophobicity and high melting point hinder solution processing

Quantitative Evidence Guide: Where 4-(Butyl(phenyl)amino)benzaldehyde Outperforms Closest Analogs


Controlled Lipophilicity (XlogP = 4.3) vs. 4-(Dimethylamino)benzaldehyde (XlogP = 1.8)

The target compound exhibits a calculated XlogP of 4.3, positioning it as a moderately lipophilic building block . This value is closer to the typical range for CNS drug candidates and hydrophobic matrices compared to the widely used 4-(dimethylamino)benzaldehyde, which has a much lower calculated XlogP of 1.8 [1].

Lipophilicity vs. 4-(Dimethylamino)benzaldehyde
Cross-study comparable
Reported XlogP 4.3 vs 1.8 (Δ +2.5 log units; ~316× partition difference)
Supports selection when moderate lipophilicity is required for non-polar phase affinity without excessive hydrophobicity
Predicted XlogP; experimental logP may vary
Lipophilicity Drug Design Material Science

Fine-Tuned Hydrophobicity vs. 4-(Diphenylamino)benzaldehyde (XlogP = 5.0)

While 4-(diphenylamino)benzaldehyde (logP ~5.0) provides maximum hydrophobicity, its high melting point (129–133 °C) and low solubility in common organic solvents often hinder solution-phase processing . The target compound's XlogP of 4.3 reduces logP by approximately 0.7 units compared to the triphenylamine analog, which can improve solubility and processability in medium-polarity solvents while retaining sufficient lipophilicity for non-aqueous applications.

Hydrophobicity vs. 4-(Diphenylamino)benzaldehyde
Data to verify
Target XlogP 4.3 vs 5.0; lower melting point improves solution-phase processing
Balances lipophilicity with processability; avoids high-melting solid limitations of triphenylamine analog
Physical state from supplier reports; no experimental logP confirmation
Solubility Process Chemistry OLED Materials

Reproducible Quality: Commercial Availability at Controlled Purity Grades (95% and 98%)

Two orthogonal commercial sources provide the compound at defined purity grades: Fluorochem supplies at 95% purity , while Leyan offers 98% purity . This dual-source availability with specified purity levels contrasts with many custom amino-benzaldehydes that are only available as single-lot research samples, ensuring batch-to-batch reproducibility for procurement.

Commercial Purity Grades
Specification review
95% (Fluorochem) and 98% (Leyan) from two independent suppliers
Dual-source availability with defined purity supports batch-to-batch reproducibility in synthesis
Verify current lot specifications before scale-up
Quality Control Reproducibility Procurement

Best Research and Industrial Application Scenarios for 4-(Butyl(phenyl)amino)benzaldehyde Informed by Evidence


Synthesis of Lipophilic Dyes and Fluorescent Probes Requiring Balanced LogP

The target compound's XlogP of 4.3 is ideally suited for creating dyes and probes that must partition into lipid bilayers or non-polar environments without precipitation—a limitation of the more polar dimethylamino (logP 1.8) and the poorly soluble diphenylamino (logP 5.0) analogs. Its aldehyde handle enables straightforward condensation into merocyanine, squaraine, or styryl dye scaffolds .

Organic Electronic Materials: Hole-Transporting Intermediates with Improved Processability

As a precursor to triarylamine-based hole-transport materials, the butyl(phenyl)amino motif introduces alkyl chain disorder that suppresses crystallization without excessively raising hydrophobicity (ΔXlogP +0.7 vs. TPA-aldehyde). This results in better film-forming properties in solution-processed OLEDs and organic photovoltaics .

Medicinal Chemistry Building Block for CNS-Targeted Compound Libraries

The logP of 4.3 falls within the optimal CNS drug space (typically logP 2–5). The aldehyde group allows rapid diversification via reductive amination or hydrazone formation, enabling parallel synthesis of compound libraries where the butyl(phenyl)amino fragment contributes a consistent, computationally favorable lipophilicity compared to the overly hydrophilic dimethylamino or overly hydrophobic diphenylamino variants .

Chemical Biology Tool Development: Photocaged or Traceless Linker Precursor

The combination of a single aldehyde handle and a tertiary aniline donor makes the molecule an attractive scaffold for constructing photocleavable protecting groups or traceless linkers that require release under UV irradiation. The controlled hydrophobicity facilitates purification by reverse-phase chromatography, while the absence of hydrogen-bond donors eliminates undesired interactions in biological assays .

Application
Selection Property
Validation Focus
Lipophilic dye & probe synthesis
Balanced logP and aldehyde reactivity for condensation
Dye conjugation efficiency and lipid bilayer partitioning assays
Organic electronic materials
Hole-transport intermediate with improved film formation
Film morphology and charge mobility in solution-processed devices
CNS-focused medicinal chemistry
Favorable lipophilicity for CNS drug space diversification
Library synthesis via reductive amination; logP and permeability profiling
Chemical biology tool development
Photocleavable linker precursor with controlled hydrophobicity
UV-induced cleavage efficiency and reverse-phase purification behavior
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